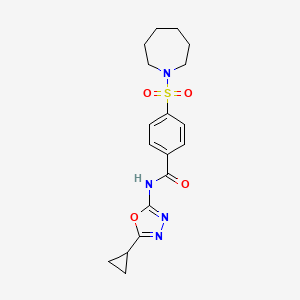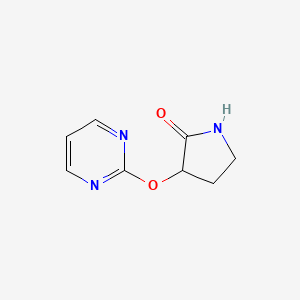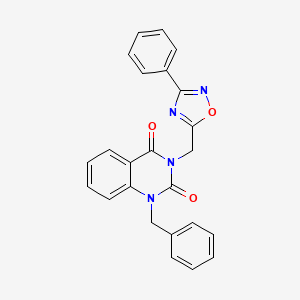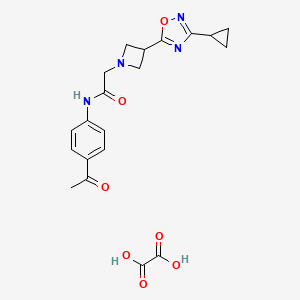![molecular formula C28H23N3O B2861620 4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide CAS No. 956756-79-9](/img/structure/B2861620.png)
4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide, also known as JNJ-42756493, is a novel and potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in several diseases, including cancer, inflammation, and cardiovascular disorders.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Compounds with similar structural features have been synthesized and tested for their cytotoxic activities against different cancer cell lines. For example, derivatives of carboxamide have been reported to possess potent cytotoxic effects, indicating potential application in the development of new anticancer drugs (Deady et al., 2003). Furthermore, compounds incorporating pyrazole and naphthyl groups have been evaluated for their antitumor and antimicrobial activities, suggesting their relevance in designing new therapeutic agents (El‐Borai et al., 2013).
Organic Electronics
Pyrazoloquinoline derivatives, similar in structural motif to the compound , have been studied as emitting materials in OLEDs. These studies explore the effects of various substituents on the electronic properties and performance of OLED devices, indicating potential applications in developing new materials for electronic and photonic technologies (T. and et al., 2001).
Propiedades
IUPAC Name |
4-methyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c1-20-11-13-22(14-12-20)28(32)29-18-25-19-31(26-9-3-2-4-10-26)30-27(25)24-16-15-21-7-5-6-8-23(21)17-24/h2-17,19H,18H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWWUTYRMAJPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2861538.png)
![N-cyclohexyl-2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2861539.png)

![3-Ethyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2861543.png)


![N-(benzo[d]thiazol-2-yl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2861550.png)

![[4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid](/img/structure/B2861552.png)



![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)
![N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride](/img/structure/B2861560.png)